4'-Formylbenzo-15-crown 5-Ether
Overview
Description
4'-Formylbenzo-15-crown 5-Ether is a chemical compound that belongs to the family of crown ethers, which are known for their ability to form complexes with various cations. The compound features a benzo-15-crown-5 moiety, which is a macrocyclic polyether with the capacity to coordinate metal ions through its ether oxygens.
Synthesis Analysis
The synthesis of derivatives of 4'-Formylbenzo-15-crown 5-Ether involves condensation reactions. Specifically, new crown ether Schiff base derivatives were synthesized by reacting 4'-formylbenzo-15-crown-5 with 1,2-bis(2-aminophenoxy)ethane . This process results in the formation of Schiff bases, which are compounds featuring a characteristic imine group (C=N) that is formed by the condensation of an amine with an aldehyde.
Molecular Structure Analysis
The molecular structures of the synthesized Schiff base derivatives of 4'-Formylbenzo-15-crown 5-Ether were confirmed using various spectroscopic techniques. These techniques include infrared spectroscopy (IR), proton nuclear magnetic resonance ((1)H-NMR), carbon-13 nuclear magnetic resonance ((13)C-NMR), ultraviolet-visible spectroscopy (UV-Vis), and mass spectrometry . These methods provide detailed information about the molecular framework and the nature of the bonding within the compounds.
Chemical Reactions Analysis
The Schiff base derivatives of 4'-Formylbenzo-15-crown 5-Ether can undergo further chemical reactions, such as the formation of complexes with metal ions. For instance, the laterally functionalized crown ethers synthesized from 4'-formyl-5'-hydroxybenzo-15-crown-5 were found to form crystalline 1:1 complexes with sodium perchlorate (Na+). The formation of these complexes was confirmed by various spectroscopic analyses .
Physical and Chemical Properties Analysis
The physical and chemical properties of the synthesized compounds and their complexes were characterized extensively. The tautomeric equilibria between the phenol-imine and keto-amine forms were studied using UV-Vis absorption spectra, revealing that tautomeric interconversion occurs in polar solvents . Additionally, the crystal structure of one of the compounds indicated the presence of a strong intramolecular hydrogen bond in the solid state, which influences the stability and reactivity of the compound .
Scientific Research Applications
Synthesis of Novel Derivatives
- 4'-Formylbenzo-15-crown-5 has been utilized in synthesizing new aminomethylphosphonic acids, leading to compounds with high yields and potential applications in various chemical fields (Boduszek & Luboch, 2004).
Schiff Base Crown Ethers
- This compound has been instrumental in creating Schiff base type crown ethers, which show significant interactions with sodium and potassium ions, highlighting its importance in studying metal ion-crown ether interactions (Wu et al., 2010).
Photochemical Research
- The photochemical behavior of 4'-Formylbenzo-15-crown-5 has been studied, revealing insights into the interactions of crown ethers with sodium ions, which is crucial for understanding photochemical reactions in crown ether derivatives (Hirano et al., 1981).
Crown Ether Synthesis
- Efficient methods for synthesizing 4'-Formylbenzo-15-crown-5 have been developed, providing a foundation for further exploration in crown ether chemistry (Wada et al., 1980).
Spectroscopic Characterization
- New crown ether Schiff base derivatives containing 4'-formylbenzo-15-crown-5 have been synthesized and characterized, offering valuable information on their structural and spectroscopic properties (Hayvalı et al., 2004).
Colorimetric Detection Applications
- Derivatives of 4'-Formylbenzo-15-crown-5 have been used for the selective colorimetric detection of gold ions, showcasing its potential in analytical chemistry (Bhosale et al., 2019).
Safety And Hazards
4’-Formylbenzo-15-crown 5-Ether is classified as causing skin irritation (H315) and serious eye irritation (H319) . Precautionary measures include washing skin thoroughly after handling, wearing protective gloves, eye protection, face protection, and seeking medical advice or attention if skin or eye irritation persists .
properties
IUPAC Name |
2,5,8,11,14-pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20O6/c16-12-13-1-2-14-15(11-13)21-10-8-19-6-4-17-3-5-18-7-9-20-14/h1-2,11-12H,3-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MBJIKIAWNPEHOR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCOC2=C(C=C(C=C2)C=O)OCCOCCO1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70314828 | |
Record name | 4'-Formylbenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.31 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,5,8,11,14-Pentaoxabicyclo[13.4.0]nonadeca-1(15),16,18-triene-17-carbaldehyde | |
CAS RN |
60835-73-6 | |
Record name | 4′-Formylbenzo-15-crown-5 | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=60835-73-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 288923 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0060835736 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | MLS003115598 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=288923 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 4'-Formylbenzo-15-crown-5 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70314828 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4'-Formylbenzo-15-crown 5-Ether | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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